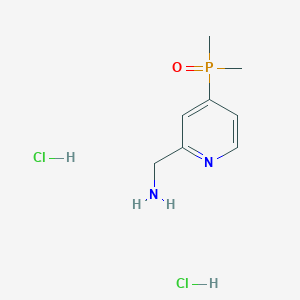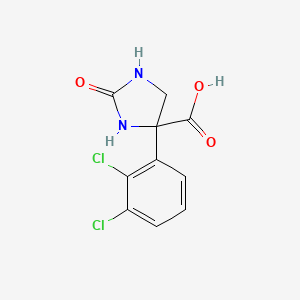![molecular formula C13H21N5O3S B2930166 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine CAS No. 1001899-16-6](/img/structure/B2930166.png)
4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound that features a morpholine ring attached to a pyridazine ring, which is further substituted with a methanesulfonylpiperazine group
作用機序
Target of Action
Similar compounds have been found to interact withHeat shock protein HSP 90-alpha , which plays a crucial role in maintaining cellular homeostasis.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, leading to changes in the protein’s function and potentially disrupting cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine typically involves multiple steps:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be synthesized through a cyclization reaction with hydrazine.
Substitution with Methanesulfonylpiperazine: The pyridazine ring is then reacted with 4-methanesulfonylpiperazine under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.
Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, often using a halogenated precursor of the pyridazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The morpholine and piperazine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
類似化合物との比較
Similar Compounds
4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]morpholine: Similar structure but lacks the methanesulfonyl group.
4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]morpholine: Similar structure with an ethyl group instead of a methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 4-[6-(4-methanesulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine distinguishes it from similar compounds, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may also influence its pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry.
特性
IUPAC Name |
4-[6-(4-methylsulfonylpiperazin-1-yl)pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-22(19,20)18-6-4-16(5-7-18)12-2-3-13(15-14-12)17-8-10-21-11-9-17/h2-3H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHKHZNUERWSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-[3-(3-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2930088.png)



![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)



![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2930098.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine](/img/structure/B2930099.png)
![2-[1-(5-Fluoro-3-methylpyridine-2-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2930105.png)
